molecular formula C13H10N2OS B2576423 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile CAS No. 477711-93-6

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile

Cat. No.: B2576423
CAS No.: 477711-93-6
M. Wt: 242.3
InChI Key: KOYNIVXGBRFGFQ-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile (CAS: 478043-04-8) is a sulfur-containing heterocyclic compound with a molecular weight of 242.30 g/mol. Its structure consists of an isonicotinonitrile backbone substituted with a sulfinyl group (-S=O) attached to a 4-methylphenyl ring. This sulfinyl moiety confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-methylphenyl)sulfinylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-10-2-4-12(5-3-10)17(16)13-9-15-7-6-11(13)8-14/h2-7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYNIVXGBRFGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile typically involves the following steps:

Chemical Reactions Analysis

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. The nitrile group can interact with enzymes and proteins, potentially modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile (CAS: RK221723, Molecular weight: 246.72 g/mol) Substituent: 4-Chlorophenyl group (-Cl) with a sulfanyl (-S-) linkage. Key difference: The sulfur atom is in a reduced oxidation state (sulfanyl vs. sulfinyl), and the phenyl ring bears an electron-withdrawing chlorine substituent instead of a methyl group.

Comparative Analysis

Property 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile 3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile
Molecular Weight 242.30 g/mol 246.72 g/mol
Sulfur Oxidation State Sulfinyl (-S=O) Sulfanyl (-S-)
Substituent Electron-donating methyl (-CH₃) Electron-withdrawing chlorine (-Cl)
Polarity Higher (due to sulfinyl group) Lower
Hypothetical Reactivity Enhanced electrophilicity at sulfur Reduced electrophilicity

Electronic and Steric Effects

  • Sulfinyl vs. In contrast, the sulfanyl group offers greater stability in reducing environments .
  • Substituent Influence: The methyl group on the phenyl ring (electron-donating) may improve solubility in non-polar solvents, whereas the chlorine substituent (electron-withdrawing) could enhance resistance to oxidative degradation .

Biological Activity

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile, with the CAS number 477711-93-6, is an organic compound notable for its potential biological activities. Its molecular formula is C13H10N2OS, and it has a molecular weight of 242.3 g/mol. The compound features a sulfinyl group, which is believed to contribute to its biological efficacy.

Chemical Structure

The chemical structure can be represented as follows:

IUPAC Name 3(4methylphenyl)sulfinylpyridine4carbonitrile\text{IUPAC Name }3-(4-methylphenyl)sulfinylpyridine-4-carbonitrile

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfinyl chloride with isonicotinonitrile in the presence of a base like triethylamine, utilizing dichloromethane as a solvent. The product is purified through column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation and interaction with specific cellular pathways. Detailed research is ongoing to elucidate these mechanisms further.

The proposed mechanism of action involves:

  • Redox Reactions : The sulfinyl group can participate in redox reactions, potentially influencing cellular oxidative stress levels.
  • Enzyme Interaction : The nitrile group may interact with enzymes, modulating their activity and affecting metabolic pathways.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameFunctional GroupBiological Activity
3-[(4-Methylphenyl)sulfanyl]isonicotinonitrileSulfanylLower antimicrobial activity
3-[(4-Methylphenyl)sulfonyl]isonicotinonitrileSulfonylEnhanced reactivity but different biological profile

This comparison highlights how variations in functional groups can influence both chemical behavior and biological activity.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfinyl compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Investigation of Anticancer Mechanisms : In a recent study published in Cancer Research, researchers explored the apoptosis-inducing effects of this compound on human cancer cell lines. They found that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating a promising avenue for cancer therapy development.

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